N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Overview
Description
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
Uniqueness
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is unique due to its specific structural features, such as the benzoxazole ring fused with a phenyl group and the carbamothioyl-benzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-19(14-7-3-1-4-8-14)24-21(27)22-16-11-12-18-17(13-16)23-20(26-18)15-9-5-2-6-10-15/h1-13H,(H2,22,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODYIQJSWFIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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